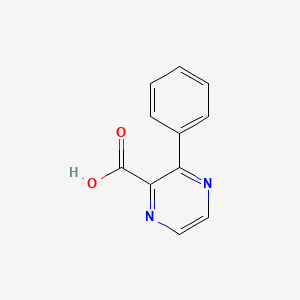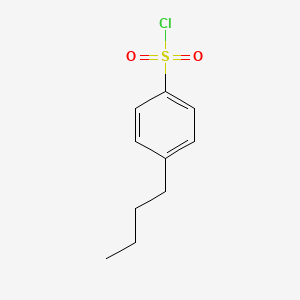
2-Chloro-4-fluoro-1-isothiocyanatobenzene
描述
2-Chloro-4-fluoro-1-isothiocyanatobenzene is an organic compound that belongs to the class of aromatic isothiocyanates It is characterized by the presence of a chloro group, a fluoro group, and an isothiocyanate group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-1-isothiocyanatobenzene typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-4-fluoroaniline.
Formation of Isothiocyanate Group: The aniline derivative is treated with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures (0-5°C) to prevent side reactions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reactant concentrations) ensures consistent product quality.
化学反应分析
Types of Reactions
2-Chloro-4-fluoro-1-isothiocyanatobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Electrophilic Aromatic Substitution: The chloro and fluoro groups on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The isothiocyanate group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base (e.g., sodium hydroxide) under mild conditions (room temperature to 50°C).
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) under controlled conditions (temperature and concentration).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
Amines: Formed from the reduction of the isothiocyanate group.
科学研究应用
2-Chloro-4-fluoro-1-isothiocyanatobenzene has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: Utilized in the preparation of functional materials, such as polymers and coatings, due to its reactive isothiocyanate group.
Bioconjugation: Employed in the modification of biomolecules (e.g., proteins and peptides) for labeling and detection purposes.
作用机制
The mechanism of action of 2-Chloro-4-fluoro-1-isothiocyanatobenzene involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, potentially altering their function and activity. The chloro and fluoro groups on the benzene ring can also influence the compound’s reactivity and binding affinity to molecular targets.
相似化合物的比较
2-Chloro-4-fluoro-1-isothiocyanatobenzene can be compared with other aromatic isothiocyanates, such as:
Phenyl isothiocyanate: Lacks the chloro and fluoro substituents, making it less reactive and less selective in certain reactions.
4-Chloro-3-fluoro-1-isothiocyanatobenzene: Similar structure but different substitution pattern, which can affect its reactivity and applications.
2-Chloro-4-nitro-1-isothiocyanatobenzene: Contains a nitro group instead of a fluoro group, leading to different electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions, making it valuable for various scientific and industrial applications.
属性
IUPAC Name |
2-chloro-4-fluoro-1-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNS/c8-6-3-5(9)1-2-7(6)10-4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFVJADZDGFVMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373953 | |
| Record name | 2-chloro-4-fluoro-1-isothiocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362601-84-1 | |
| Record name | 2-chloro-4-fluoro-1-isothiocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl (E)-3-[6-(benzyloxy)-2-naphthyl]-2-propenoate](/img/structure/B1363496.png)
![methyl 3-[(1,3,4-thiadiazol-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate](/img/structure/B1363498.png)


![[2-(2-Phenylethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B1363507.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1363510.png)







